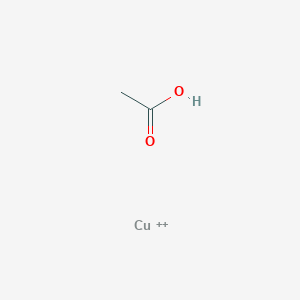

Copper(II)acetate

Description

Copper(II) acetate, with the formula Cu(CH₃COO)₂, commonly exists as a monohydrate (Cu(CH₃COO)₂·H₂O) and is historically known as "verdigris." It is classified into two primary forms:

Properties

Key on ui mechanism of action |

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition. Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats. |

|---|---|

CAS No. |

142-71-2 |

Molecular Formula |

C2H4CuO2 |

Molecular Weight |

123.60 g/mol |

IUPAC Name |

acetic acid;copper |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

UMRSVAKGZBVPKD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Cu+2] |

Canonical SMILES |

CC(=O)O.[Cu] |

Color/Form |

Blue-green hydroscopic powde |

density |

1.9 at 68 °F (USCG, 1999) |

melting_point |

239 °F (USCG, 1999) |

Other CAS No. |

142-71-2 52503-64-7 4180-12-5 |

physical_description |

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive. DryPowde |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Related CAS |

4180-12-5 |

Synonyms |

Acetic Acid Copper(2+) Salt; Copper Acetate; Acetic Acid Cupric Salt; Copper Diacetate; Copper(2+) Acetate; Copper(2+) Diacetate; Crystallized Verdigris; Crystals of Venus; Cupric Acetate; Cupric Diacetate; Neutral Verdigris; Ploss Blue; Venus Copper |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Copper(II) acetate, also referred to as cupric acetate, is a chemical compound with the formula Cu(OAc)2. It is used as a source of copper(II) in inorganic synthesis and as a catalyst or an oxidizing agent in organic synthesis. The primary targets of Copper(II) acetate are the enzymes and proteins that contain amino acid residues such as cysteine, methionine, aspartic/glutamic acid, or histidine. These biomolecules readily form complexes with copper ions.

Mode of Action

Copper(II) acetate interacts with its targets by binding to these amino acid residues, thereby affecting the function of the biomolecules. In some cases, Copper(II) acetate acts as a catalyst, promoting the formation of carbon-carbon or carbon-heteroatom bonds. In other cases, it can cause oxidation of metabolic molecules.

Biochemical Pathways

Copper(II) acetate affects several biochemical pathways. For instance, it has been found that copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions. This drives the metabolic and epigenetic programming that underlies immune-cell activation.

Pharmacokinetics

It is known that copper(ii) acetate is soluble in water and slightly soluble in methanol, diethylether, and acetone. This solubility could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Copper(II) acetate’s action can vary depending on the context. For instance, in the presence of certain amines and solvents, it can cause reactions that result in the formation of new compounds. In addition, Copper(II) acetate has been found to increase reactive oxygen species (ROS) production and induce cell programmed death on breast cancer cells at very low micromolar concentrations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) acetate. For example, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans. Copper(II) acetate’s action can also be influenced by the presence of other substances, such as amines and solvents.

Biochemical Analysis

Biochemical Properties

Copper(II) acetate plays a significant role in biochemical reactions. It forms complexes that interact with various enzymes, proteins, and other biomolecules. For instance, Copper(II) acetate has been used as a catalyst for the synthesis of biologically active spiro-4H-pyran derivatives and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives.

Cellular Effects

Copper(II) acetate influences various types of cells and cellular processes. Its complexes have been evaluated for anticancer, antibacterial, and antifungal activities. Copper(II) acetate is known to cleave DNA, with increased efficiency seen in the presence of an oxidizer.

Molecular Mechanism

At the molecular level, Copper(II) acetate exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind the ribose hydroxyls of both purine and pyrimidine nucleosides.

Metabolic Pathways

Copper(II) acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels.

Biological Activity

Copper(II) acetate (Cu(OAc)₂), a coordination compound of copper, has garnered significant attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties of copper(II) acetate, focusing on its cytotoxic effects, antimicrobial properties, and interactions with biomolecules.

Copper(II) acetate exists in both anhydrous and hydrated forms, with the hydrated form being more prevalent in biological studies. The anhydrous variant appears as a dark green crystalline solid, while the hydrated form is bluish-green. The compound is synthesized by reacting copper(II) hydroxide or basic copper(II) carbonate with acetic acid.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of copper(II) acetate and its complexes on various cancer cell lines. For instance, a study demonstrated that copper(II) complexes formed with non-steroidal anti-inflammatory drugs (NSAIDs) exhibited significant cytotoxicity against lung carcinoma cells while sparing healthy cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .

Table 1: Cytotoxic Effects of Copper(II) Acetate Complexes

Antimicrobial Activity

Copper(II) acetate has demonstrated notable antimicrobial properties against a range of pathogens. A study involving the synthesis and characterization of copper(II) complexes with Schiff base ligands showed effective antibacterial activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed significant inhibition zones, indicating the potential use of these complexes as antimicrobial agents .

Table 2: Antimicrobial Activity of Copper(II) Acetate Complexes

| Complex | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Cu(OAc)₂-L1 | E. coli ATCC® 8739™ | 15 | |

| Cu(OAc)₂-L2 | S. aureus ATCC® 6538™ | 18 |

Interaction with Biomolecules

The interaction of copper(II) acetate with biomolecules such as proteins and DNA has been extensively studied. Research indicates that copper(II) acetate can intercalate into DNA, affecting its structure and function. Techniques such as UV-visible spectroscopy and fluorescence emission spectroscopy have been employed to study these interactions, revealing that the binding mode is likely intercalative .

Table 3: Binding Studies of Copper(II) Acetate with DNA

| Methodology | Observations | Reference |

|---|---|---|

| UV-Vis Spectroscopy | Shift in absorbance peaks indicating intercalation | |

| Fluorescence Emission | Decrease in fluorescence intensity of ethidium bromide upon binding to DNA |

Case Studies

Case Study 1: Anticancer Potential

A study investigated the effects of copper(II) acetate complexes on human lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting that these complexes could serve as potential therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of copper(II)-Schiff base complexes derived from copper(II) acetate. The findings showed effective inhibition against various bacterial strains, supporting the use of these compounds in developing new antimicrobial therapies .

Scientific Research Applications

Biochemical Applications

DNA Extraction and Biochemical Reactions

Copper(II) acetate is employed in biochemical applications, particularly in DNA extraction processes. Its ability to stabilize nucleic acids makes it a valuable reagent in molecular biology. Additionally, it serves as a catalyst in various biochemical reactions, enhancing reaction rates and yields .

Table 1: Biochemical Applications of Copper(II) Acetate

| Application | Description |

|---|---|

| DNA Extraction | Stabilizes nucleic acids during extraction processes. |

| Catalysis in Reactions | Enhances rates of biochemical reactions. |

Catalyst in Organic Synthesis

Copper(II) acetate is recognized for its role as a catalyst in organic synthesis. It facilitates several key reactions, including:

- Cross-Coupling Reactions : Used in the Ullmann reaction to couple organic halides with aromatic compounds.

- Cyclization Reactions : Assists in forming carbon-carbon and carbon-heteroatom bonds essential for pharmaceutical synthesis .

Case Study: Aldoxime to Amide Conversion

A study demonstrated the effectiveness of copper(II) acetate in converting aldoximes to amides under mild conditions. The presence of acetonitrile significantly improved yields, showcasing its utility in organic transformations .

Table 2: Key Organic Reactions Involving Copper(II) Acetate

| Reaction Type | Description |

|---|---|

| Ullmann Reaction | Couples organic halides with aromatic compounds. |

| Aldoxime to Amide Conversion | Converts aldoximes to amides efficiently. |

Electroplating and Surface Coatings

In the electroplating industry, copper(II) acetate is utilized for depositing copper onto various substrates. Its solutions provide high-quality finishes that enhance conductivity and corrosion resistance, making it ideal for electronics and automotive applications .

Table 3: Electroplating Applications

| Application | Description |

|---|---|

| Electronics | Used for coating electronic components with copper. |

| Automotive Parts | Provides corrosion-resistant coatings for durability. |

Textile Dyeing and Pigment Production

Copper(II) acetate is used in textile dyeing processes and as a pigment in various applications, including art materials like oil paints. Its vibrant color properties make it suitable for creating rich hues in textiles and art .

Table 4: Textile and Pigment Applications

| Application | Description |

|---|---|

| Textile Dyeing | Provides color to fabrics through dyeing processes. |

| Pigment Production | Used in art materials for vibrant color creation. |

Fungicide and Insecticide

Historically, copper(II) acetate has been utilized as a fungicide and insecticide. Its effectiveness against various pests makes it valuable in agricultural practices .

Table 5: Agricultural Applications

| Application | Description |

|---|---|

| Fungicide | Controls fungal infections in crops. |

| Insecticide | Effective against various agricultural pests. |

Comparison with Similar Compounds

Comparison with Similar Copper(II) Compounds

Copper(II) Acetylacetonate (Cu(acac)₂)

Key Differences :

- Thermal Decomposition : Decomposes in a single step (vs. two-step decomposition for copper nitrate), forming Cu and Cu₂O intermediates before oxidation to CuO .

- Solubility & Applications: Low water solubility allows higher Cu doping (up to 2 mass%) in ZnO suspensions without viscosity issues, unlike acetate or nitrate salts .

- Structure : Chelating acetylacetonate ligands create a more stable coordination environment, suitable for metal-organic frameworks (MOFs) .

| Property | Copper(II) Acetate | Copper(II) Acetylacetonate |

|---|---|---|

| Molecular Weight | 199.65 g/mol | 261.76 g/mol |

| Decomposition Products | Cu, Cu₂O → CuO | Cu, Cu₂O → CuO |

| Solubility in Water | High | Low |

Copper(II) Nitrate (Cu(NO₃)₂)

Key Differences :

- Thermal Behavior: Decomposes in two distinct steps, directly yielding CuO without Cu/Cu₂O intermediates. Releases NOₓ gases, unlike acetate .

- Ionic Strength: High solubility in water causes rapid flocculation in ZnO suspensions, limiting Cu doping to ≤0.1 mass% .

- Applications : Less favored in ceramic processing due to gaseous byproducts but useful in oxidative reactions.

| Property | Copper(II) Acetate | Copper(II) Nitrate |

|---|---|---|

| Decomposition Steps | 1 (after dehydration) | 2 |

| Byproducts | CO₂, H₂O | NOₓ, CO₂ |

| Max. Cu Doping in ZnO | <0.1 mass% | ≤0.1 mass% |

Copper(II) Ethylacetoacetate (Cu(C₁₂H₁₈O₆))

Key Differences :

- Structure : Larger organic ligand increases molecular weight (321.81 g/mol) and melting point (201–203°C) compared to acetate .

- Applications : Used in specialized organic syntheses due to enhanced ligand stability and steric effects.

| Property | Copper(II) Acetate | Copper(II) Ethylacetoacetate |

|---|---|---|

| Molecular Weight | 199.65 g/mol | 321.81 g/mol |

| Melting Point | 115°C | 201–203°C |

Copper(II) Citrate Complexes

Key Differences :

- Coordination : Citrate acts as a polydentate ligand, forming stable complexes with a 2:1 (citrate:Cu) ratio, unlike acetate’s 1:2 ratio .

- Biological Relevance : Enhanced biocompatibility makes citrate complexes suitable for medical applications (e.g., anti-inflammatory agents) .

Dinuclear Copper(II) Complexes with N-Heterocyclic Carbenes (NHCs)

Structural and Functional Insights

- Coordination Geometry: Acetate’s bridging capability enables dinuclear structures (e.g., paddle-wheel complexes), while acetylacetonate and NHC ligands favor mononuclear or chelated geometries .

- Thermodynamic Stability : Cyclen-based macrobicyclic copper(II) complexes (e.g., [CuL2]) exhibit extreme inertness (half-life >30 days in 12 M HCl), far exceeding acetate’s reactivity .

Preparation Methods

Reaction of Copper(II) Hydroxide with Acetic Acid

The classical approach to synthesizing copper(II) acetate involves neutralizing copper(II) hydroxide with acetic acid. This method, documented in foundational chemical texts, proceeds via the reaction:

The reaction is typically conducted under reflux conditions (80–100°C) to ensure complete dissolution of the hydroxide. Early iterations of this method achieved yields of 75–85%, though impurities such as unreacted acetic acid or copper oxides often necessitated recrystallization from aqueous solutions.

Carbonate-Based Synthesis

An alternative traditional method employs basic copper(II) carbonate () as the copper source. Reacting this compound with acetic acid produces copper(II) acetate monohydrate:

This exothermic reaction requires controlled addition of the carbonate to prevent foaming due to evolution. Historical protocols from the 20th century report yields of 80–88% after crystallization at 60°C.

Industrial Production Processes

Optimized Large-Scale Synthesis

Modern industrial facilities utilize continuous-flow reactors to enhance efficiency. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes dissolution |

| Acetic acid concentration | 15–20% (v/v) | Prevents over-acidification |

| Stirring rate | 200–300 rpm | Ensures homogeneity |

Under these conditions, yields exceed 90%, with the hydrated form () crystallizing upon cooling to 5–10°C.

Patent-Based Innovations

The DE3544720C1 patent (1987) introduced a critical refinement: simultaneous but separate addition of copper(II) carbonate and acetic acid to a reactor. This method prevents localized overheating and byproduct formation (e.g., copper oxyacetates), achieving 95% purity without post-synthetic purification.

Waste Utilization Approaches

Recycling Spent Etching Solutions

The RU2246480C1 patent (2003) revolutionized copper(II) acetate production by repurposing toxic waste from printed circuit board manufacturing. Spent etching solutions (rich in and chloride) are treated with acetate donors (e.g., sodium acetate) under controlled pH (0.5–7.0). The process leverages the reaction:

Key advantages include:

pH and Stoichiometric Control

Successful implementation requires precise adjustment of the :acetate molar ratio (1:2 to 1:25). Lower ratios favor monomeric species, while excess acetate stabilizes the dinuclear structure, critical for crystal growth.

Mechanistic Insights and Kinetic Considerations

Role of Acetate as a Ligand and Base

Recent studies elucidate acetate’s dual function in copper(II) acetate synthesis:

Oxygen Dependency

Aerobic conditions enhance yields by oxidizing trace impurities back to . In contrast, anaerobic synthesis risks accumulating , reducing purity by 10–15%.

Comparative Analysis of Methods

| Method | Reactants | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional (hydroxide) | , | 80–85 | 85–90 | Moderate (acid waste) |

| Industrial (carbonate) | , | 90–95 | 95–98 | High ( emissions) |

| Waste-based (patent) | Spent etching solution, | 85–90 | 92–95 | Low (waste recycled) |

Q & A

Q. What are the standard laboratory methods for synthesizing Copper(II) acetate, and how can researchers optimize yield and purity?

Copper(II) acetate is commonly synthesized by reacting basic copper carbonate (CuCO₃·Cu(OH)₂) with glacial acetic acid under reflux. Excess acetic acid ensures complete dissolution of the carbonate, producing a dark blue-green solution. Heating accelerates the reaction, but residual solids may require filtration . Yield optimization involves stoichiometric control (1:2 molar ratio of CuCO₃·Cu(OH)₂ to acetic acid) and slow evaporation for crystallization. Purity is confirmed via elemental analysis and X-ray diffraction (XRD) .

Q. Which spectroscopic and analytical techniques are critical for characterizing Copper(II) acetate and its complexes?

Key techniques include:

- UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (600–800 nm) for octahedral Cu(II) complexes .

- FT-IR Spectroscopy : Confirms acetate ligand coordination via symmetric/asymmetric C-O stretching (1410–1610 cm⁻¹) .

- EPR Spectroscopy : Detects paramagnetic Cu(II) centers, providing insight into electronic environments .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states by monitoring mass loss upon heating .

Q. How should researchers document experimental procedures for Copper(II) acetate studies to ensure reproducibility?

Detailed protocols must include:

- Precise reagent concentrations, reaction temperatures, and purification steps.

- Instrument calibration data (e.g., NMR shifts, XRD parameters).

- Raw spectral data and computational input files (e.g., DFT calculations). Redundant details (e.g., >5 compound syntheses) should be relegated to supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain Copper(II) acetate’s role in catalytic cross-coupling and annulation reactions?

Copper(II) acetate facilitates oxidative coupling via single-electron transfer (SET) mechanisms. For example, in Ullmann-type reactions, it mediates aryl halide activation through transient Cu(III) intermediates, enabling C–N/C–O bond formation. Kinetic studies (e.g., rate vs. [Cu]) and isotopic labeling (²H/¹³C) are used to validate pathways. Computational modeling (DFT) further elucidates transition states .

Q. How do extreme pressure-temperature (P-T) conditions affect Copper(II) acetate stability, and what implications does this have for geological and materials science applications?

Hydrothermal experiments show Copper(II) acetate remains stable up to 350°C under low geothermal gradients (<19°C/km). Decomposition above this threshold releases CO₂ and acetic acid, mimicking organic ligand behavior in ore-forming fluids. Isochoric P-T modeling (P = 1.89T + 128.58) validates its potential as a metal-transport agent in geological systems .

Q. What strategies resolve contradictions in reported magnetic properties of Copper(II) acetate coordination complexes?

Discrepancies in magnetic susceptibility (e.g., μeff variations) arise from ligand field distortions and intermolecular interactions. Researchers should:

- Compare experimental data (SQUID magnetometry) with theoretical predictions (spin-Hamiltonian models).

- Analyze crystal packing via single-crystal XRD to identify antiferromagnetic coupling pathways .

Q. How can Copper(II) acetate be integrated into advanced materials like high-temperature superconductors or magnetoresistive systems?

As a precursor, Copper(II) acetate enables precise doping of Cu²⁺ ions into perovskite lattices (e.g., YBa₂Cu₃O₇). Sol-gel synthesis routes ensure homogeneous distribution, while EXAFS/XANES probes local Cu coordination. Challenges include minimizing acetate residue, which can disrupt crystallinity .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing discrepancies in Copper(II) acetate reaction yields or spectroscopic data?

- Error Analysis : Quantify systematic errors (e.g., balance calibration) vs. random errors (e.g., pipetting).

- Multivariate Regression : Correlate reaction parameters (temperature, pH) with yield using software like R or Python.

- Principal Component Analysis (PCA) : Identify spectral outliers in large datasets (e.g., IR/Emission spectra) .

Q. How should researchers design experiments to evaluate Copper(II) acetate’s biocompatibility or toxicity in biomedical applications?

- In Vitro Assays : Measure IC₅₀ values against cell lines (e.g., HeLa) using MTT assays.

- Chelation Studies : Compete Cu(II) with EDTA to assess metal-ligand stability in physiological buffers.

- In Vivo Models : Monitor biodistribution in rodent models via radiolabeled ⁶⁴Cu tracking .

Data Reporting Standards

- Reproducibility : Deposit raw data in repositories like Zenodo or Figshare.

- Ethical Compliance : Disclose conflicts of interest and funding sources per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.